molecular formula C₂₃H₁₆ B1142064 9-Methylbenzo[g]chrysene CAS No. 13322-53-7

9-Methylbenzo[g]chrysene

Cat. No.: B1142064
CAS No.: 13322-53-7
M. Wt: 292.37
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylbenzo[g]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H16. It is a metabolite of Dibenzo[def,p]chrysene, a well-known PAH found in environments such as hot mix asphalt paving. This compound is recognized for its potent tumorigenic properties, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo[g]chrysene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedel-Crafts alkylation of benzo[g]chrysene with methylating agents. The reaction is usually carried out in the presence of a strong acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar Friedel-Crafts alkylation techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic rings of this compound. These reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

9-Methylbenzo[g]chrysene is extensively studied in various scientific fields due to its potent biological activity:

Mechanism of Action

The mechanism by which 9-Methylbenzo[g]chrysene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound primarily targets cellular pathways involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

    Benzo[a]pyrene: Another well-known PAH with potent carcinogenic properties.

    Dibenzo[def,p]chrysene: The parent compound of 9-Methylbenzo[g]chrysene, also known for its tumorigenic activity.

    Chrysene: A simpler PAH structure that serves as a basis for more complex derivatives.

Uniqueness: this compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with enzymes involved in its metabolic activation, thereby altering its carcinogenic potential .

Properties

IUPAC Name

17-methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16/c1-15-10-11-16-12-13-21-19-8-3-2-6-17(19)18-7-4-5-9-20(18)23(21)22(16)14-15/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOOFQGTBINGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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